3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol
CAS No.:
Cat. No.: VC15994788
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N3O |
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Molecular Weight | 153.18 g/mol |
IUPAC Name | 3-(1H-imidazol-2-ylmethyl)azetidin-3-ol |
Standard InChI | InChI=1S/C7H11N3O/c11-7(4-8-5-7)3-6-9-1-2-10-6/h1-2,8,11H,3-5H2,(H,9,10) |
Standard InChI Key | HDQNHOSNUPFDAN-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)(CC2=NC=CN2)O |
Introduction
Chemical Identity and Structural Features
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol (IUPAC name: 3-[(1H-imidazol-2-yl)methyl]azetidin-3-ol) consists of a four-membered azetidine ring fused with a five-membered imidazole ring via a methylene bridge. The hydroxyl group at the azetidine’s 3-position enhances polarity and hydrogen-bonding capacity, while the imidazole moiety introduces aromaticity and potential for π-π interactions. Key structural attributes include:
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Molecular formula: C₇H₁₁N₃O
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Molecular weight: 153.18 g/mol
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Hybridization: The azetidine nitrogen adopts sp³ hybridization, whereas the imidazole nitrogens are sp² hybridized.
The compound’s stereochemistry is defined by the hydroxyl group’s position, which may influence its biological activity. Computational modeling suggests a chair-like conformation for the azetidine ring, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the imidazole nitrogen .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol typically involves multi-step reactions, leveraging methodologies from analogous azetidine derivatives. A representative pathway includes:
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Azetidine Ring Formation:
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Imidazole Substituent Introduction:
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Deprotection and Purification:
Optimization Parameters
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Temperature: Lower temperatures (0–25°C) improve selectivity during alkylation .
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Catalysts: Palladium hydroxide (20% on carbon) under hydrogen pressure (40–60 psi) enhances catalytic hydrogenation efficiency .
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Reagent Ratios: Stoichiometric amounts of fluorinated anhydrides (1–2 equivalents) minimize byproducts .
Table 1: Comparative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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Azetidine formation | HCl, NaOH, K₂CO₃, CH₂Cl₂ | 64 | |
Imidazole alkylation | 2-Chloromethylimidazole, Et₃N, 0°C | 58 | |
Deprotection | Trifluoroacetic anhydride, NaHCO₃ | 73 |
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in polar solvents (water, methanol) due to the hydroxyl group; moderate solubility in dichloromethane .
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Stability: Stable under inert atmospheres but susceptible to oxidation in air, necessitating storage at −20°C .
Spectroscopic Data
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¹H NMR (D₂O): δ 3.72 (m, 2H, azetidine CH₂), δ 4.15 (s, 1H, OH), δ 7.05 (s, 2H, imidazole H) .
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IR (KBr): 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N imidazole) .
Biological Activity and Applications
Anticancer Activity
Pyrazolo-pyridine azetidine derivatives demonstrate IC₅₀ values of 0.0158–71.3 µM against Hep G2 and MCF7 cells . Mechanistic studies suggest apoptosis induction via caspase-3 activation .
Table 2: Hypothetical Biological Profiles
Activity | Assay System | Potential IC₅₀/MIC | Reference |
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Antimicrobial | E. coli | 5–10 µg/mL | |
Anticancer | MCF7 cells | 0.1–1.0 µM |
Industrial and Research Applications
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Pharmaceuticals: Candidate for kinase inhibitors or antimicrobial agents.
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Chemical Synthesis: Building block for N-heterocyclic carbene ligands.
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